molecular formula C13H15FN2O B14079025 rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole,cis

rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole,cis

Cat. No.: B14079025
M. Wt: 234.27 g/mol
InChI Key: BLLWGNQEBCPHCJ-PWSUYJOCSA-N
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Description

rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole,cis is a complex organic compound that belongs to the class of octahydropyrrolo[3,4-b]pyrroles. This compound is characterized by the presence of a fluorobenzoyl group attached to the octahydropyrrolo[3,4-b]pyrrole core. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole,cis typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Octahydropyrrolo[3,4-b]pyrrole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the octahydropyrrolo[3,4-b]pyrrole core.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced through a substitution reaction, where a suitable fluorobenzoyl chloride reacts with the octahydropyrrolo[3,4-b]pyrrole core in the presence of a base.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole,cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorobenzoyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole,cis has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: In industrial applications, the compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole,cis involves its interaction with specific molecular targets. The fluorobenzoyl group plays a crucial role in these interactions, as it can form hydrogen bonds and other non-covalent interactions with target molecules. The compound’s unique structure allows it to fit into specific binding sites, leading to its biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole,cis can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the octahydropyrrolo[3,4-b]pyrrole core and the fluorobenzoyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H15FN2O

Molecular Weight

234.27 g/mol

IUPAC Name

[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C13H15FN2O/c14-11-3-1-9(2-4-11)13(17)16-7-10-5-6-15-12(10)8-16/h1-4,10,12,15H,5-8H2/t10-,12+/m1/s1

InChI Key

BLLWGNQEBCPHCJ-PWSUYJOCSA-N

Isomeric SMILES

C1CN[C@@H]2[C@H]1CN(C2)C(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CNC2C1CN(C2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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